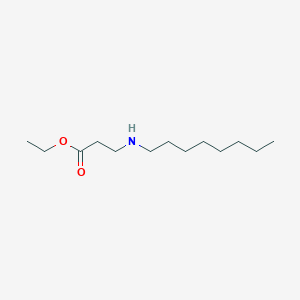

Ethyl 3-(octylamino)propanoate

Beschreibung

Ethyl 3-(octylamino)propanoate is an ester derivative characterized by a propanoate backbone substituted with an octylamino group (-NH-C₈H₁₇) at the β-position. This compound belongs to a broader class of amino acid esters, which are pivotal in organic synthesis and industrial applications due to their versatile reactivity and functional groups. The octylamino substituent imparts significant lipophilicity, influencing solubility, stability, and interaction with biological or chemical systems.

Eigenschaften

IUPAC Name |

ethyl 3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-3-5-6-7-8-9-11-14-12-10-13(15)16-4-2/h14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNNEUFDRYKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ethyl 3-(octylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with octylamine under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 3-(octylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: This reaction involves breaking down the ester into its corresponding carboxylic acid and alcohol. It can be catalyzed by either acidic or basic conditions.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by another nucleophile.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(octylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a potential therapeutic agent in drug development.

Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-(octylamino)propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

- Cyclic vs. Linear Substituents: Ethyl 3-[(oxan-4-yl)amino]propanoate incorporates a tetrahydropyran ring, which may improve metabolic stability in drug design compared to linear alkyl chains .

Physicochemical Properties

Solubility and Lipophilicity

- This compound: Predicted to have low water solubility due to the long alkyl chain, favoring organic solvents (e.g., ethyl acetate, dichloromethane).

- Ethyl 3-amino-3-phenylpropanoate: Exhibits moderate polarity due to the phenyl group, enabling solubility in polar aprotic solvents .

- Ethyl 3-(isopropylamino)propanoate: Balances lipophilicity and solubility, making it suitable for formulation in emulsifiable concentrates .

Thermal Stability

- Ethyl 3-(isopropylamino)propanoate is reported to have stable thermal properties under standard storage conditions, critical for industrial-scale synthesis .

- Compounds with aromatic substituents (e.g., phenyl) may exhibit higher melting points (e.g., 82–84°C for Ethyl 3-amino-3-phenylpropanoate) compared to aliphatic derivatives .

Biologische Aktivität

Ethyl 3-(octylamino)propanoate is a compound of growing interest in the fields of chemistry and biology due to its potential biological activities and applications in various industries. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester formed from ethyl propanoate and octylamine. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 227.36 g/mol

This compound's structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

- Hydrolysis : The ester bond can be hydrolyzed, releasing octylamine and propanoic acid, which may exert biological effects.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing it to form new bonds with other biomolecules, potentially influencing metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Salmonella typhimurium | 128 |

These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies demonstrated its effectiveness against common fungal pathogens such as Candida albicans. The compound's antifungal activity was assessed using the disk diffusion method, yielding the following inhibition zones:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 15 |

These findings support the potential use of this compound in treating fungal infections .

Case Study 1: Enzymatic Reactions

A significant study explored the enzymatic transamidation of this compound using lipases. The results indicated that the compound could be effectively transformed into more complex amides under enzymatic conditions, enhancing its utility in pharmaceutical applications. The reaction yielded high conversion rates with minimal side products, demonstrating its potential for industrial applications .

Case Study 2: Drug Development

Another investigation focused on the therapeutic potential of this compound as a pharmaceutical intermediate. Researchers synthesized various derivatives and evaluated their biological activities, revealing promising results in terms of cytotoxicity against cancer cell lines. The derivatives exhibited selective toxicity, suggesting a pathway for developing targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(octylamino)propanoate, and what key reaction parameters influence yield?

this compound is typically synthesized via conjugated ester addition or coupling reactions. For example, analogous compounds like ethyl 3-[acetyl(butyl)amino]propanoate are prepared through N-acetylation of alkylamines with ethyl acrylate derivatives (). Key parameters include:

- Temperature : Higher temperatures (80–120°C) accelerate esterification but may promote side reactions.

- Catalyst : Metal catalysts (e.g., Pt/C) or coupling agents like carbodiimides (CDI) improve reaction efficiency ( ).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the octylamine group. Yield optimization requires balancing these factors, with purity confirmed via GC-MS or HPLC ().

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

- NMR spectroscopy : and NMR identify the ester carbonyl ( ppm) and octylamino proton environments ( ppm) ().

- FT-IR : Peaks at ~1740 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.

- Mass spectrometry : Molecular ion ([M+H]) and fragmentation patterns validate the molecular formula (e.g., CHNO) ().

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in catalytic stabilization of this compound derivatives during lignin solvolysis?

Studies on analogous esters (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) reveal that metal catalysts (e.g., Ru/C) stabilize intermediates via reductive pathways, suppressing repolymerization. Discrepancies arise when non-catalytic conditions lead to competing oxidation or dimerization, altering product distributions (). Researchers should:

- Compare Van Krevelen diagrams to track H/C vs. O/C ratios, identifying stabilization efficiency.

- Use HSQC NMR to monitor cross-peak shifts in lignin-derived monomers, distinguishing between solvolysis and catalytic pathways ().

Q. How can researchers resolve steric hindrance challenges in synthesizing this compound derivatives with bulky substituents?

Steric effects from the octylamino group can limit nucleophilic attack. Strategies include:

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation ( ).

- Protecting groups : Temporarily shield the amino group during esterification (e.g., Boc protection) ( ).

- Computational modeling : DFT calculations predict favorable conformations for steric minimization ().

Q. What bioactivity screening methodologies are suitable for evaluating this compound in enzyme inhibition studies?

- Kinetic assays : Non-competitive inhibition of acetylcholinesterase (AChE) is assessed via Ellman’s method, monitoring thiocholine production at 412 nm ( ).

- Dose-response curves : IC values quantify potency, with structural analogs (e.g., piperazine derivatives) serving as positive controls ( ).

- Molecular docking : Simulations predict binding affinities between the octylamino group and AChE’s peripheral anionic site ().

Methodological Considerations

Q. How should researchers design experiments to assess the oxidative stability of this compound under varying pH conditions?

- Accelerated aging studies : Expose the compound to pH 3–10 buffers at 40–60°C, sampling at intervals.

- HPLC-DAD : Track degradation products (e.g., propanoic acid derivatives) ().

- EPR spectroscopy : Detect free radicals in oxidative pathways (e.g., hydroxyl radical formation) ().

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in pharmacological studies?

- Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity ().

- In-line PAT tools : Real-time monitoring via Raman spectroscopy ensures consistent reaction progression ().

- Standardized workup : Rigorous purification (e.g., column chromatography, recrystallization) minimizes impurities ().

Data Interpretation and Validation

Q. How can conflicting NMR signals in this compound derivatives be resolved during structural elucidation?

- 2D NMR techniques : HSQC and HMBC correlate ambiguous protons/carbons, distinguishing between regioisomers ().

- Deuterium exchange : Identify exchangeable protons (e.g., NH) to confirm amino group presence ().

- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length confirmation ( ).

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data in this compound studies?

- Non-linear regression : Fit data to Hill or Logit models for IC/EC determination.

- ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., Tukey’s HSD) ().

- Bootstrap resampling : Assess confidence intervals for small sample sizes ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.